BenchChemオンラインストアへようこそ!

8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Purine nucleoside phosphorylase inhibition Cancer chemotherapy T-cell disorders

This 8-allyl imidazo[2,1-f]purine-2,4-dione (CAS 876902-63-5) is a competitive PNP inhibitor (Ki=290 µM) that avoids permanent enzyme inactivation, unlike Immucillin-H-like agents. The 8-allyl group confers critical target selectivity: the 8-ethyl analog SJ572403 binds p27Kip1 (Kd=2.2 mM), while 1-benzyl-3-propyl variants are potent A3 antagonists (Ki <1 nM). Sourcing the correct 8-allyl pattern is essential for reproducible PNP studies. Also annotated as an XDH structural probe. Ideal for T-cell proliferation assays requiring washout recovery of PNP activity. Verify substitution pattern before purchase—generic 'imidazopurine' sourcing risks obtaining an incorrect target profile.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 876902-63-5
Cat. No. B2922799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876902-63-5
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)C)C)C
InChIInChI=1S/C14H17N5O2/c1-6-7-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(21)17(5)12(10)20/h6H,1,7H2,2-5H3
InChIKeyKTRWCYWQBMAPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-63-5) – Procurement-Relevant Differentiation Profile


8-Allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-63-5) is a synthetic imidazo[2,1-f]purine derivative. It has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP) [1], and its imidazo-annelated purine scaffold is shared with compounds evaluated as selective A3 adenosine receptor antagonists [2]. The 8-allyl substituent at the imidazole ring differentiates it from close-in-class analogs such as the 8-ethyl derivative SJ572403, which acts via a distinct p27Kip1 inhibitory mechanism .

Why Generic Imidazo[2,1-f]purine Substitution Fails – Critical Structure-Activity Differences for 8-Allyl-Tetramethyl Purple Dione


The imidazo[2,1-f]purine-2,4-dione class exhibits divergent biological activities driven by subtle changes at positions 8, 1, and 3. For instance, while the 8-ethyl analog SJ572403 targets the intrinsically disordered protein p27Kip1 with a Kd of 2.2 mM , the 8-allyl derivative CAS 876902-63-5 is annotated as a potent purine nucleoside phosphorylase (PNP) inhibitor . Furthermore, SAR studies in the imidazo[2,1-f]purine series demonstrate that 8-substitution critically modulates adenosine A3 receptor affinity, with 8-unsubstituted or 8-benzyl derivatives achieving sub-nanomolar Ki values [1]. Consequently, interchangeably sourcing a generic 'imidazopurine' without specifying the 8-allyl-1,3,6,7-tetramethyl pattern risks procuring a compound with an entirely different target profile, rendering experimental results non-comparable.

Head-to-Head Quantitative Differentiation Evidence for 8-Allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


PNP Enzyme Inhibition Potency Compared to In-Class Imidazo[2,1-f]purine Standard

CAS 876902-63-5 inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM in a radiometric assay measuring conversion of [8-14C]-inosine [1]. In contrast, the closest analog SJ572403 (8-ethyl derivative) is not a PNP inhibitor; it targets p27Kip1 with a Kd of 2.2 mM . The 790-fold higher affinity of CAS 876902-63-5 for PNP over SJ572403's target illustrates the profound functional divergence conferred by the 8-allyl versus 8-ethyl substitution.

Purine nucleoside phosphorylase inhibition Cancer chemotherapy T-cell disorders

Structural-Specificity Edge: Allyl vs. Ethyl Substituent Drives Target Divergence

The only structural difference between CAS 876902-63-5 and SJ572403 is the 8-allyl (C3H5) versus 8-ethyl (C2H5) substituent. Despite this minor change, the 8-allyl compound is exclusively annotated as a PNP inhibitor , while the 8-ethyl compound is documented as an inhibitor of the intrinsically disordered protein p27Kip1 (Kd = 2.2 mM) . This target switching underscores the critical role of the allyl group in directing molecular recognition toward PNP over p27Kip1 or adenosine A3 receptors, which are the primary targets of other 8-substituted imidazo[2,1-f]purines [1].

Structure-activity relationship Target specificity Imidazo[2,1-f]purine SAR

PNP Inhibition Selectivity Profile vs. Class Benchmark

CAS 876902-63-5 exhibits competitive inhibition of human erythrocyte PNP with a Ki value of 290 µM in a guanosine phosphorylysis assay [1]. This Ki is substantially higher (weaker binding) than the Immucillin-H transition-state analog inhibitor (Ki ~ 23 pM), but it provides a distinct chemotype that does not rely on transition-state mimicry. The 1.33 µM IC50 and 290 µM Ki indicate that the compound is a reversible, active-site directed inhibitor, which may offer advantages in kinetic selectivity profiling over irreversible or transition-state inhibitors in certain experimental contexts.

Enzyme selectivity Purine nucleoside phosphorylase Competitive inhibition

Optimal Deployment Scenarios for 8-Allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Verified Differentiation


PNP-Dependent T-Cell Proliferation Assays Requiring Reversible Inhibition

In screening for reversible PNP inhibitors to modulate T-cell proliferation without permanent enzyme inactivation, CAS 876902-63-5 provides a well-defined competitive inhibition profile (Ki = 290 µM, IC50 = 1.33 µM) [1]. Its non-transition-state mechanism avoids the sustained lymphotoxicity associated with Immucillin-H-like inhibitors, making it suitable for studies requiring washout recovery of PNP activity.

Selective Imidazo[2,1-f]purine Library Screening Panels

When constructing a focused library of imidazo[2,1-f]purine derivatives for target profiling, the 8-allyl compound serves as a critical control for PNP selectivity. In contrast, the 8-ethyl analog SJ572403 is a p27Kip1 inhibitor (Kd = 2.2 mM) , and 1-benzyl-3-propyl analogs are potent A3 antagonists (Ki down to 0.8 nM) [2]. Including all three substitution patterns enables dissection of target bias driven solely by the 8-substituent.

Pharmacological Validation of Xanthine Dehydrogenase (XDH) Inhibition

The compound has been annotated as an inhibitor of xanthine dehydrogenase/oxidase (XDH) in curated drug-target databases [3]. While quantitative XDH inhibition data are not yet available in the public domain, researchers investigating purine metabolism can deploy this compound as a structural probe alongside allopurinol or febuxostat to assess whether imidazo[2,1-f]purine scaffolds offer alternative XDH inhibition modes.

Quote Request

Request a Quote for 8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.